Phosphotyrosylangiotensin II is derived from angiotensin II through the addition of a phosphate group to a tyrosine residue. Angiotensin II itself is produced from angiotensin I via the action of angiotensin-converting enzyme (ACE). The phosphorylation of tyrosine residues in peptides is a common post-translational modification that can significantly alter the biological activity of the peptide. This compound falls under the broader classification of peptide hormones and phosphorylated biomolecules.
The synthesis of phosphotyrosylangiotensin II can be achieved through various methods, including:
Phosphotyrosylangiotensin II retains the core structure of angiotensin II, which consists of eight amino acids (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). The key feature distinguishing phosphotyrosylangiotensin II is the presence of a phosphate group attached to one of its tyrosine residues, specifically at position 4 (Tyr).
Phosphotyrosylangiotensin II participates in several chemical reactions, primarily involving:
The mechanism of action for phosphotyrosylangiotensin II primarily involves:
Phosphotyrosylangiotensin II exhibits several notable physical and chemical properties:
Phosphotyrosylangiotensin II has several scientific applications:
The Renin-Angiotensin System (RAS) is a master regulator of cardiovascular homeostasis, fluid balance, and vascular integrity. This endocrine network initiates when renal juxtaglomerular cells release renin, catalyzing the conversion of hepatic angiotensinogen to angiotensin I (Ang I). Subsequent cleavage by angiotensin-converting enzyme (ACE) yields the octapeptide angiotensin II (Ang II), the primary effector of RAS [1] [6]. Beyond systemic circulation, local tissue-specific RAS exists in the heart, brain, and vasculature, enabling paracrine/autocrine signaling. The discovery timeline highlights key milestones: Tigerstedt's identification of renin (1898), Goldblatt's hypertension model (1934), and the isolation of angiotensin peptides (1940s) [6]. RAS complexity extends to counter-regulatory arms involving ACE2/Ang-(1-7)/MasR, which oppose Ang II effects through vasodilation and anti-fibrotic actions [5].
Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) exerts pleiotropic effects via G-protein-coupled receptors (GPCRs), predominantly the angiotensin II type 1 receptor (AT1R). AT1R activation triggers:
Post-translational modifications (PTMs) dynamically regulate Ang II signaling. Among PTMs, tyrosine phosphorylation is critical for signal amplification, specificity, and crosstalk with growth factor pathways. Ang II induces rapid tyrosine phosphorylation in multiple substrates:
Table 1: Key Tyrosine Phosphorylation Sites in Ang II Signaling | Protein | Phosphorylation Site | Functional Outcome | Experimental Model |
---|---|---|---|---|
PLCγ1 | Y783 | IP3/DAG generation, calcium release | VSMCs | |
JAK2 | Y1007/Y1008 | STAT1/STAT2 dimerization | Cardiomyocytes | |
Src | Y416 | RhoA activation, cytoskeletal reorganization | Endothelial cells |
This PTM enables Ang II to function as a "growth factor masquerading as a vasopressor" (Katz, 1992), driving pathological remodeling in hypertension and heart failure [4] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0